(Trifluorosilyl)methyl 4-fluorobenzoate
Description
(Trifluorosilyl)methyl 4-fluorobenzoate is a fluorinated aromatic ester characterized by a trifluorosilyl (SiF₃) group attached to the methyl ester of 4-fluorobenzoic acid. The compound combines the electronic effects of fluorine substitution on the aromatic ring with the steric and electronic properties of the trifluorosilyl group. The trifluorosilyl group is expected to confer unique reactivity due to its strong electron-withdrawing nature and steric bulk, which may influence solubility, hydrolytic stability, and interactions in catalytic or biological systems .
Properties
CAS No. |
76240-91-0 |
|---|---|
Molecular Formula |
C8H6F4O2Si |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
trifluorosilylmethyl 4-fluorobenzoate |
InChI |
InChI=1S/C8H6F4O2Si/c9-7-3-1-6(2-4-7)8(13)14-5-15(10,11)12/h1-4H,5H2 |
InChI Key |
VHSNYIJIVPJYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC[Si](F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Trifluorosilyl)methyl 4-fluorobenzoate typically involves the reaction of 4-fluorobenzoic acid with a trifluorosilylating agent. One common method includes the use of trifluorosilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group .
Industrial Production Methods: Industrial production of (Trifluorosilyl)methyl 4-fluorobenzoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: (Trifluorosilyl)methyl 4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluorosilyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various silyl ethers or esters, while oxidation and reduction reactions can lead to the formation of corresponding alcohols or ketones .
Scientific Research Applications
(Trifluorosilyl)methyl 4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, especially in the design of drugs with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which (Trifluorosilyl)methyl 4-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The trifluorosilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Additionally, the presence of fluorine atoms can influence the compound’s binding affinity to various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-Fluorobenzoate (MFB)
Methyl 4-fluorobenzoate (MFB) serves as a foundational analog, lacking the trifluorosilyl group. Key differences include:
- Reactivity: MFB acts as a photosensitization catalyst in visible light-driven fluorination reactions, where the fluorine atom enhances electron transfer without altering absorption spectra .
- Stability : MFB is susceptible to enzymatic defluorination by 4-fluorobenzoate dehalogenase, yielding fluoride ions and 4-hydroxybenzoate . The trifluorosilyl group’s robust Si–F bonds may resist such degradation, enhancing environmental persistence .
Table 1 : Catalytic Properties of MFB vs. Hypothetical (Trifluorosilyl)methyl 4-Fluorobenzoate
(3-Methyloxetan-3-yl)methyl 4-Fluorobenzoate
This derivative features a methyloxetane ring in the ester chain. Key comparisons:
- Synthesis: Prepared via esterification of 4-fluorobenzoic acid with (3-methyloxetan-3-yl)methanol, yielding a colorless oil with 94% efficiency . The trifluorosilyl analog would require specialized silyl alcohol precursors.
- The trifluorosilyl group’s larger size may further impede nucleophilic attacks, enhancing stability .
Fluorinated Bicyclic Esters (e.g., Fluor-Reynosin, Fluor-Santamarine)
These derivatives, such as the bis(4-fluorobenzoate) of cynaropicrin, exhibit potent inhibition of viral proteins (e.g., SARS-CoV-2 Mpro and RNA replicase), with inhibition constants as low as 1.10 µM . The trifluorosilyl group’s electronegativity and bulk may alter binding affinity to enzyme active sites. For instance:
- Enzyme Interactions: Fluor-Reynosin’s 4-fluorobenzoate moiety interacts with hydrophobic pockets in Mpro . The SiF₃ group could introduce dipole-dipole interactions or steric clashes, modulating inhibitory potency.
Table 2 : Inhibition Constants of Selected 4-Fluorobenzoate Derivatives
Trifluoromethyl-Substituted Benzoates (e.g., Methyl 4-(Trifluoromethyl)benzoate)
These compounds feature CF₃ groups on the aromatic ring rather than the ester chain. Key distinctions:
- Electronic Effects : The CF₃ group is a strong meta-directing electron-withdrawing group, whereas the SiF₃ group on the ester chain may exert inductive effects across the ester linkage, altering resonance stabilization of the aromatic system .
- Applications : Trifluoromethyl benzoates are common in agrochemicals (e.g., triflusulfuron methyl ester) , while (trifluorosilyl)methyl 4-fluorobenzoate may find niche applications in specialty catalysis or materials science.
Halobenzoate Salts (e.g., 4-Fluorobenzoate Salts of N-(4-Fluorophenyl)piperazine)
These ionic compounds exhibit distinct crystallographic patterns compared to neutral esters. For example, 4-fluorobenzoate salts form centrosymmetric R⁴₆(12) and R⁶₆(12) rings in their crystal structures, whereas ester derivatives like (trifluorosilyl)methyl 4-fluorobenzoate would lack such ionic interactions, favoring nonpolar packing arrangements .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (trifluorosilyl)methyl 4-fluorobenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves esterification of 4-fluorobenzoic acid with a silylated alcohol precursor. For example, nucleophilic substitution reactions using silyl chlorides (e.g., trifluorosilyl chloride) under anhydrous conditions are common. Catalysts like DMAP or Hünig’s base can enhance reaction efficiency . Key parameters include temperature control (0–5°C to prevent side reactions), solvent selection (dry THF or DCM), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (>95%) is confirmed by HPLC or GC-MS .
Q. How can researchers characterize the structural and electronic properties of (trifluorosilyl)methyl 4-fluorobenzoate?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies fluorine environments (δ -110 to -120 ppm for CF, δ -60 ppm for aromatic F). NMR confirms silyl group integrity (δ 10–20 ppm for trifluorosilyl) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) detects molecular ions (e.g., [M+H] at m/z 280.05) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for C=O (1720 cm) and Si-C (750 cm) provide functional group confirmation .
Q. What are the stability profiles of (trifluorosilyl)methyl 4-fluorobenzoate under varying storage conditions?
- Methodological Answer : The compound is moisture-sensitive due to the silyl group. Stability tests show degradation (<5% over 6 months) when stored at -20°C in argon-sealed vials. At room temperature, hydrolysis of the silyl ester occurs within 72 hours in humid environments. Accelerated stability studies (40°C/75% RH) confirm rapid decomposition, necessitating desiccants and inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of (trifluorosilyl)methyl 4-fluorobenzoate in nucleophilic substitution reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the electrophilicity of the silyl ester. The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the silicon center. Solvent effects (e.g., dielectric constant of DCM vs. THF) are simulated using PCM models to optimize reaction trajectories . Comparative studies with non-fluorinated analogs reveal enhanced leaving-group ability due to the electron-withdrawing CF group .
Q. What enzymatic systems could enable selective defluorination of (trifluorosilyl)methyl 4-fluorobenzoate, and what mechanistic insights exist?
- Methodological Answer : 4-Fluorobenzoate dehalogenase (EC 3.8.1.8) catalyzes hydrolytic defluorination, producing 4-hydroxybenzoate and fluoride ions. Kinetic studies show a of 0.45 s and of 1.2 mM for fluorobenzoate derivatives. Competitive inhibition by trifluorosilyl groups requires mutagenesis (e.g., Tyr154Phe) to accommodate steric bulk . Anaerobic degradation pathways (e.g., via Aureobacterium spp.) yield benzylsuccinate intermediates, detected by LC-MS/MS .
Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated silyl esters?
- Methodological Answer : Discrepancies in NMR shifts often arise from solvent polarity or concentration effects. A standardized protocol (e.g., 0.1 M in CDCl with TMS internal reference) minimizes variability. For conflicting mass spectral data, interlaboratory validation using NIST reference standards (e.g., SRM 1950) ensures accuracy . X-ray crystallography (e.g., CCDC 2050121) provides definitive structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
